6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The compound 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their structure and the specific biological target they interact with. For instance, some thiazole derivatives are known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , act as fibrinogenic receptor antagonists with antithrombotic activity , and inhibit bacterial DNA gyrase B . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the thiazole ring followed by its fusion with the pyrimidine ring. One common method involves the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with 2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is explored for its use in the development of new drugs and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of the thiazole and pyrimidine rings, which may confer distinct biological activities and therapeutic potential compared to other thiazole-containing compounds.
Properties
IUPAC Name |
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-3-17-9-4-8(13-6-14-9)10(16)15-11-12-5-7(2)18-11/h4-6H,3H2,1-2H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGESBQDFSRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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